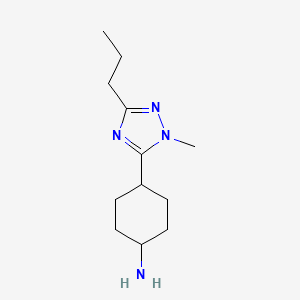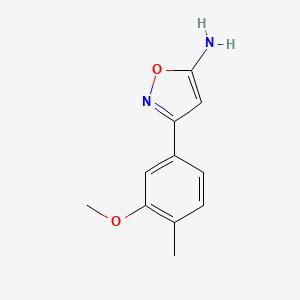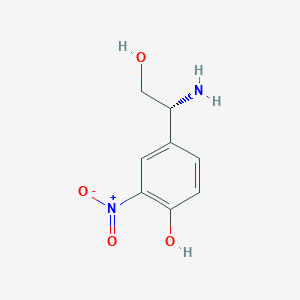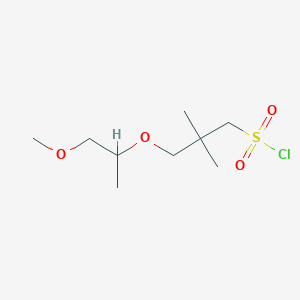
3-((1-Methoxypropan-2-yl)oxy)-2,2-dimethylpropane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((1-Methoxypropan-2-yl)oxy)-2,2-dimethylpropane-1-sulfonyl chloride is a chemical compound with a complex structure that includes a sulfonyl chloride group, which is known for its reactivity in various chemical reactions. This compound is used in various fields of scientific research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-Methoxypropan-2-yl)oxy)-2,2-dimethylpropane-1-sulfonyl chloride typically involves the reaction of 3-((1-Methoxypropan-2-yl)oxy)-2,2-dimethylpropane-1-sulfonic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride group. The reaction is typically performed at low temperatures to control the rate of reaction and to ensure the purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. The use of advanced purification techniques such as distillation and crystallization is also common to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
3-((1-Methoxypropan-2-yl)oxy)-2,2-dimethylpropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Anhydrous solvents such as dichloromethane and tetrahydrofuran are often used to prevent hydrolysis.
Catalysts: Bases such as triethylamine are used to neutralize the hydrochloric acid formed during the reaction.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Applications De Recherche Scientifique
3-((1-Methoxypropan-2-yl)oxy)-2,2-dimethylpropane-1-sulfonyl chloride is used in various scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-((1-Methoxypropan-2-yl)oxy)-2,2-dimethylpropane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-((1-Methoxypropan-2-yl)oxy)-2,2-dimethylpropane-1-sulfonic acid: The precursor to the sulfonyl chloride derivative.
Sulfonyl Chloride Derivatives: Compounds with similar reactivity and applications, such as methanesulfonyl chloride and benzenesulfonyl chloride.
Uniqueness
3-((1-Methoxypropan-2-yl)oxy)-2,2-dimethylpropane-1-sulfonyl chloride is unique due to its specific structure, which includes a bulky dimethylpropane group and a methoxypropan-2-yloxy group. This unique structure imparts specific reactivity and properties that are valuable in various applications .
Propriétés
Formule moléculaire |
C9H19ClO4S |
|---|---|
Poids moléculaire |
258.76 g/mol |
Nom IUPAC |
3-(1-methoxypropan-2-yloxy)-2,2-dimethylpropane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H19ClO4S/c1-8(5-13-4)14-6-9(2,3)7-15(10,11)12/h8H,5-7H2,1-4H3 |
Clé InChI |
VLGGCJGSHVYMEH-UHFFFAOYSA-N |
SMILES canonique |
CC(COC)OCC(C)(C)CS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


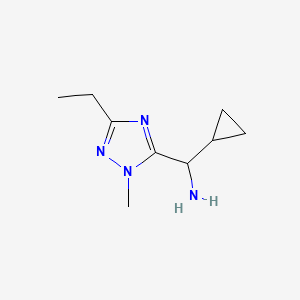
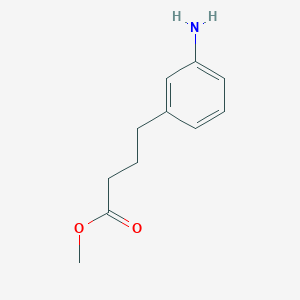
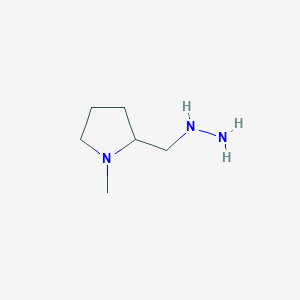

![1'-Ethyl-1'h,2h-[3,4'-bipyrazole]-5-carboxylic acid](/img/structure/B13624538.png)
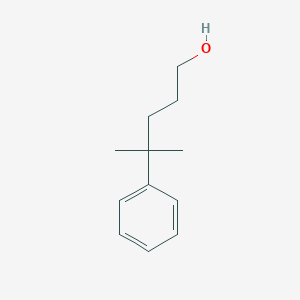
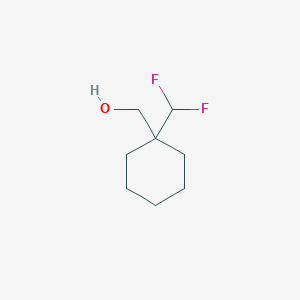
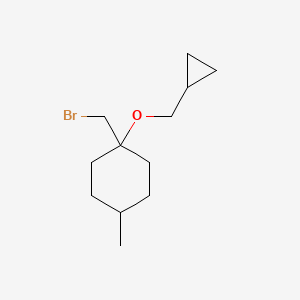
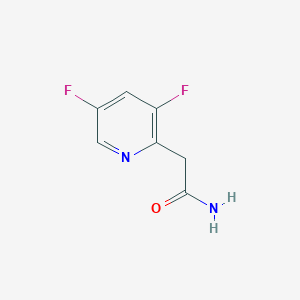
![4-{7-bromo-3H-imidazo[4,5-c]pyridin-2-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B13624582.png)
![Ethyl 7-(trifluoroacetyl)-5-azaspiro[2.4]hept-6-ene-5-carboxylate](/img/structure/B13624585.png)
